Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)-, also known as Titanium(IV) Diisopropoxide Bis(acetylacetonate), finds application in scientific research as a precursor for various titanium-based catalysts. [, ] Its well-defined molecular structure and ease of handling make it suitable for controlled synthesis of diverse catalysts with tailored properties. These catalysts are then employed in various reactions, including:
The versatility of Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- extends beyond catalysis. It also serves as a precursor for the synthesis of various functional materials with unique properties, including:
The well-defined structure and tunable properties of Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- make it a valuable material for research in material science and nanotechnology. Researchers employ it to:
Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)-, also known by its chemical formula and CAS number 17927-72-9, is a coordination compound of titanium. It features a central titanium atom coordinated by two bidentate ligands derived from 2,4-pentanedione and two isopropanolato groups. This compound appears as a transparent liquid at room temperature and is notable for its versatility in various applications, particularly in catalysis, material science, and biomedical research .
The mechanism of action typically involves the coordination of the titanium center with electron-rich sites in substrates, leading to the formation of stable complexes that can undergo further transformations.
Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- has been investigated for its biological activity, particularly concerning its potential applications in drug delivery systems and biomedical implants. The compound exhibits some degree of cytotoxicity and can cause irritation upon contact with skin or mucous membranes. Its interactions at the cellular level may influence biochemical pathways related to cellular proliferation and differentiation .
The synthesis of Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- typically involves the following methods:
Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- finds extensive use across various fields:
Interaction studies of Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- focus on its reactivity with various substrates and biological systems. These studies reveal that:
Several compounds share structural similarities with Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)-. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium | Contains ethoxy groups instead of isopropanolato | |
Titanium diisopropoxide bis(acetylacetonate) | Different ligand structure affecting reactivity | |
Titanium tetrakis(ethyl acetoacetate) | More ethyl groups leading to different solubility |
Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- is unique due to its specific combination of bidentate ligands that enhance its catalytic properties while providing stability under various conditions. Its ability to form robust cross-linked structures makes it particularly valuable in material science applications compared to similar compounds.
The synthesis of titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- primarily relies on titanium tetraisopropoxide (Ti(OiPr)₄) and acetylacetone (2,4-pentanedione) as precursors. The reaction involves the stepwise substitution of isopropoxide ligands with acetylacetonate groups. In a typical procedure, Ti(OiPr)₄ is reacted with two equivalents of acetylacetone in anhydrous isopropyl alcohol under inert conditions [1] [2]. The substitution mechanism proceeds via nucleophilic attack of the deprotonated acetylacetonate on the titanium center, displacing isopropoxide ligands:
$$ \text{Ti(OiPr)}4 + 2 \, \text{acacH} \rightarrow \text{Ti(acac)}2(\text{OiPr})_2 + 2 \, \text{iPrOH} $$
Stoichiometric control is critical to prevent over-substitution, which could yield undesired byproducts such as Ti(acac)₃OiPr or Ti(acac)₄ [3]. The reaction is typically conducted at room temperature, with yields exceeding 75% when optimized [1]. Purification involves solvent evaporation under reduced pressure, followed by filtration to remove unreacted precursors.
One-pot synthesis strategies simplify the production process by combining all reactants in a single reaction vessel. For Ti(acac)₂OiPr₂, this involves mixing Ti(OiPr)₄, acetylacetone, and isopropyl alcohol in a molar ratio of 1:2:4. The exothermic reaction is moderated by cooling to 0–5°C, ensuring controlled ligand substitution [2] [5]. A key advantage is the elimination of intermediate isolation steps, reducing processing time by approximately 30% compared to multi-step methods [4]. However, challenges include managing side reactions, such as the formation of titanium oxide impurities due to trace moisture. To mitigate this, molecular sieves or anhydrous magnesium sulfate are often added to scavenge water [6].
Industrial-scale production requires balancing efficiency, cost, and product quality. Key parameters include:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Molar Ratio (Ti:acacH) | 1:2.1–1:2.3 | Prevents ligand deficiency |
Reaction Temperature | 20–25°C | Minimizes side reactions |
Solvent Volume | 4–5 L per mole of Ti | Ensures homogeneity |
Reaction Time | 4–6 hours | Completes substitution |
Continuous flow reactors have been explored to enhance scalability, achieving a 12% increase in throughput compared to batch processes [5]. Post-synthesis, distillation under vacuum (50–60°C, 10–15 mmHg) removes residual isopropyl alcohol, yielding a 75–80% w/w solution ready for packaging [1] [4].
Green chemistry principles are increasingly applied to reduce the environmental footprint of Ti(acac)₂OiPr₂ synthesis. Notable advancements include:
These methods align with industrial trends toward sustainable manufacturing while maintaining product integrity.
The choice of solvent significantly influences reaction kinetics and product stability:
Solvent | Polarity Index | Reaction Rate (k, h⁻¹) | Product Stability |
---|---|---|---|
Isopropyl Alcohol | 3.9 | 0.25 | High |
Toluene | 2.4 | 0.12 | Moderate |
Tetrahydrofuran | 4.0 | 0.30 | Low |
Polar protic solvents like isopropyl alcohol stabilize intermediates through hydrogen bonding, whereas aprotic solvents like toluene slow ligand substitution due to poor coordination [2] [6]. THF, though polar, promotes ligand dissociation, leading to lower stability [3].
Temperature modulates reaction pathways and product distribution:
Isothermal calorimetry studies reveal an activation energy of 58.2 kJ/mol for the substitution reaction, guiding the design of temperature-controlled reactors [6].